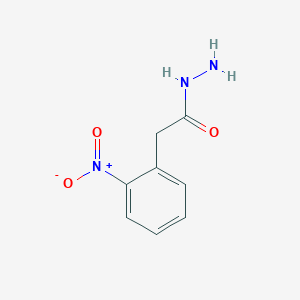![molecular formula C18H14O3 B049081 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol CAS No. 890854-82-7](/img/structure/B49081.png)
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Vue d'ensemble
Description
The compound “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block . The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids .
Molecular Structure Analysis
The molecular formula of “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” is C18H14O3 . The compound has a molecular weight of 278.3 g/mol . The InChI string representation of the molecule is InChI=1S/C18H14O3/c19-16-7-5-13 (6-8-16)12-1-3-14 (4-2-12)15-9-17 (20)11-18 (21)10-15/h1-11,19-21H .Physical And Chemical Properties Analysis
The compound “5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” has a molecular weight of 278.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 278.094294304 g/mol . The topological polar surface area of the compound is 60.7 Ų . The compound has a heavy atom count of 21 .Applications De Recherche Scientifique
Antioxidant Research
Summary of the Application
“5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol” is a derivative of the compound dehydro-δ-viniferin and has been studied for its antioxidative activities. The compound and its derivatives are of interest in the field of antioxidant research.
Methods of Application or Experimental Procedures
The antioxidative activities of the compound and its derivatives were studied using density functional theory (DFT) calculations using the hybrid functional B3LYP and the 6-311G (d,p) basis set .
Results or Outcomes
The study found that the O–H bond breakage is reasonably responsible for the antioxidative activity, whereas the environment greatly influences results . The compound showed different antioxidative routes in different solvents, namely water, methanol, and especially acetone .
Excited-State Dynamical Reactions
Summary of the Application
The compound is also of interest in the field of excited-state dynamical reactions. The impact of the chalcogen atomic electronegativity (O, S, and Se atoms) of new organic molecules on excited-state dynamical reactions is self-evident .
Methods of Application or Experimental Procedures
A computational investigation of chalcogen-substituted 3,6-bis (4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol (BDYBD) derivatives was performed . The study focused on characteristic BDYBD derivatives that contain intramolecular double hydrogen bonds .
Results or Outcomes
The study found that changes in atomic electronegativity affect the way hydrogen bonds interact and how excited molecules affect transfer protons . The variation in chalcogen atomic electronegativity has a regulatory effect on the excited-state dual-proton transfer (ESDPT) behavior of BDYBD derivatives .
Propriétés
IUPAC Name |
5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADMQAUVBPTTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
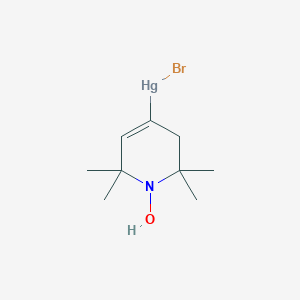
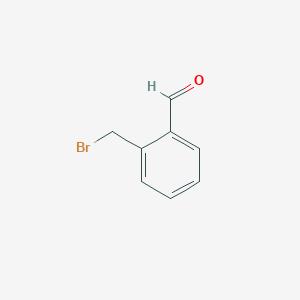
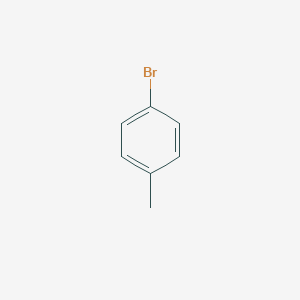
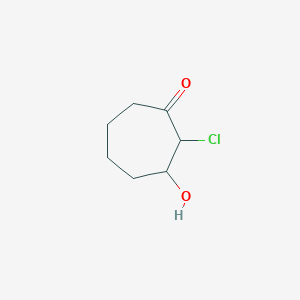
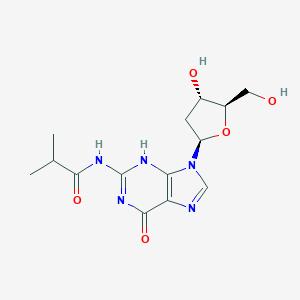
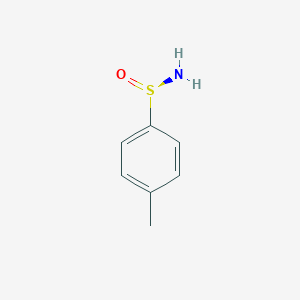

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
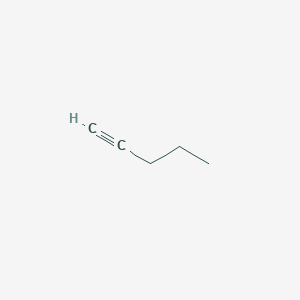
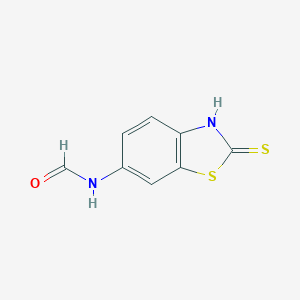
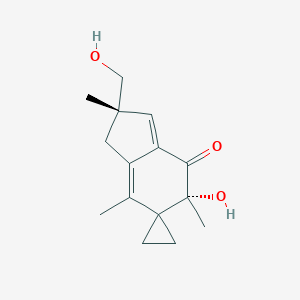
![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
